Doxycycline-d3 (hyclate)

Isotopic Purity Mass Spectrometry Internal Standard

Doxycycline-d3 (hyclate) is the definitive stable isotope-labeled internal standard (SIL-IS) for accurate LC‑MS/MS quantification of doxycycline in complex matrices. Substituting non‑isotopic analogs introduces unmanageable error from ion suppression and variable extraction recovery that only a co‑eluting, +3 Da mass-shifted deuterated standard can correct. With ≥98% isotopic purity, ≥4‑year stability at −20 °C, and proven method accuracy of 94–107% (CV < 7.5%) in regulated bioanalysis, this hyclate salt is essential for FDA/EMA‑compliant drug development, clinical TDM, and environmental residue monitoring.

Molecular Formula C46H58Cl2N4O18
Molecular Weight 1031.9 g/mol
Cat. No. B10782871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline-d3 (hyclate)
Molecular FormulaC46H58Cl2N4O18
Molecular Weight1031.9 g/mol
Structural Identifiers
SMILESCCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl
InChIInChI=1S/2C22H24N2O8.C2H6O.2ClH.H2O/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;2*1H;1H2/t2*7-,10+,14+,15-,17-,22-;;;;/m00..../s1/i2*1D,7D,15D;;;;
InChIKeyUHHHTIKWXBRCLT-SFNMZOGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxycycline-d3 Hyclate: Stable Isotope-Labeled Internal Standard for Doxycycline Quantification


Doxycycline-d3 hyclate is a deuterium-labeled isotopologue of the broad-spectrum tetracycline antibiotic doxycycline, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analytical methods . It possesses a molecular weight shift of +3 Da relative to unlabeled doxycycline, resulting from the substitution of three hydrogen atoms with deuterium at the 6-methyl position, thereby providing nearly identical physicochemical properties and chromatographic behavior while enabling mass discrimination . The compound is supplied as the hyclate salt (hydrochloride hemiethanolate hemihydrate) with a reported purity of ≥98% to ≥99% deuterated forms .

Why Unlabeled Doxycycline or Structural Analogs Cannot Substitute for Doxycycline-d3 Hyclate in Quantitative LC-MS/MS Workflows


Substituting unlabeled doxycycline hyclate or a structurally similar tetracycline analog for Doxycycline-d3 hyclate as an internal standard in quantitative mass spectrometry workflows introduces significant and often unmanageable analytical error. Unlike the deuterated internal standard, which co-elutes with the analyte and experiences nearly identical matrix effects and extraction recoveries, an unlabeled standard cannot be mass-discriminated and will be indistinguishable from the target analyte in the mass spectrometer [1]. The use of a non-isotopic internal standard fails to adequately compensate for ion suppression or enhancement arising from complex biological matrices such as plasma, urine, or tissue, leading to inaccurate quantification and compromised method reproducibility [2]. Furthermore, variations in extraction efficiency between different salt forms (e.g., hyclate vs. monohydrate) further undermine the reliability of non-isotopic approaches, reinforcing the necessity of a stable isotope-labeled internal standard like Doxycycline-d3 hyclate .

Quantitative Differentiation of Doxycycline-d3 Hyclate: Evidence-Based Comparative Performance Data


Isotopic Purity and Deuterium Incorporation: ≥99% vs. Standard Unlabeled Material

Doxycycline-d3 hyclate from reputable vendors is supplied with a certified purity of ≥99% for deuterated forms (d1-d3), ensuring minimal interference from unlabeled doxycycline in quantitative assays . This high isotopic enrichment is critical for maintaining assay linearity and accuracy, as the presence of unlabeled doxycycline in the internal standard would contribute to the analyte signal, causing systematic overestimation. In contrast, standard doxycycline hyclate contains no deuterium label (0% isotopic enrichment), making it unsuitable for internal standardization .

Isotopic Purity Mass Spectrometry Internal Standard

Matrix Effect Compensation: IS-Normalized Matrix Factor CV vs. Uncorrected Measurements

The use of Doxycycline-d3 hyclate as an internal standard normalizes matrix effects in LC-MS/MS bioanalysis. After normalization with a stable isotope-labeled internal standard, the coefficient of variation (CV%) of the matrix factor is reduced to an average of just 0.5% above the relative matrix effect [1]. Without such an internal standard, ion suppression or enhancement from complex biological matrices can lead to substantial inaccuracies and batch-to-batch variability. The validated pediatric plasma method using Doxycycline-d3 achieved high accuracy (94.14%~106.67%) and precision (CV 0.50%~7.54%) across a range of 0.0625~10 mg/L, with plasma matrix, hemolyzed plasma, and lipemic plasma showing no significant effect on the assay [2].

Matrix Effect LC-MS/MS Bioanalysis

Mass Spectrometric Differentiation: +3 Da Mass Shift vs. Unlabeled Doxycycline

Doxycycline-d3 hyclate provides a distinct +3 Da mass shift relative to unlabeled doxycycline, enabling clear MS/MS differentiation and quantification. In a validated HPLC-ESI-MS/MS method for human plasma, the mass transitions for doxycycline were m/z 445.20 → 428.10, while those for Doxycycline-d3 (internal standard) were m/z 895.11 → 428.23 [1]. This 3 Da difference (actually observed as a 449.9 Da difference due to the precursor ion being a dimer) prevents cross-talk between analyte and internal standard channels, ensuring accurate quantification with a correlation coefficient (r²) > 0.9983 over a range of 6.00-768.00 pg/mL [1]. In a separate pediatric plasma method, the transitions were 445.15→428.15 (analyte) and 449.15→432.15 (IS), further demonstrating the utility of this mass shift for method development [2].

Mass Spectrometry MRM Transitions Internal Standard

Long-Term Storage Stability: ≥4 Years at -20°C vs. Unlabeled Doxycycline Hyclate

Doxycycline-d3 hyclate demonstrates exceptional long-term stability when stored under recommended conditions. Supplier stability studies indicate the compound is stable for ≥4 years when stored at -20°C . This extended shelf life is a critical differentiator for procurement, as it ensures the reliability and consistency of the internal standard across long-term research projects and multi-year clinical studies, reducing the need for frequent re-purchase and re-validation. In contrast, standard doxycycline hyclate, while stable, is not typically characterized for such extended periods as a reference material .

Stability Storage Reference Standard

Purity Certification and Regulatory Traceability: 98%+ Purity vs. Unspecified Analytical Grade

Commercial Doxycycline-d3 hyclate is supplied with a certified purity of ≥98% (typically 98%+) as determined by HPLC-UV or LC-MS and is manufactured under ISO 17034 accredited reference material producer standards . This includes comprehensive characterization via NMR, chromatography, and mass spectrometry, ensuring lot-to-lot consistency and suitability for use as a certified reference material. In contrast, standard doxycycline hyclate for pharmaceutical use is manufactured to pharmacopoeial standards (e.g., USP, Ph. Eur.) but is not typically supplied with the same level of detailed analytical characterization required for use as a quantitative internal standard .

Purity Quality Control Reference Material

Optimal Application Scenarios for Doxycycline-d3 Hyclate Based on Quantitative Performance Data


Regulated Bioanalysis for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The combination of high isotopic purity (≥99% deuterated), a +3 Da mass shift for unambiguous detection, and robust matrix effect compensation makes Doxycycline-d3 hyclate the definitive internal standard for regulated bioanalysis. Its use ensures method accuracy (94.14%~106.67%) and precision (CV <7.54%) that meet regulatory guidelines (FDA, EMA) for drug development and clinical trial support [1].

Clinical Therapeutic Drug Monitoring (TDM) in Special Populations

The validated pediatric plasma method highlights the utility of Doxycycline-d3 hyclate in clinical TDM. The method requires only 1 µL injection volume and a short 6-minute run time, making it suitable for high-throughput clinical laboratories monitoring doxycycline concentrations in vulnerable patient populations, such as children with Mycoplasma pneumoniae infections, where accurate dosing is critical [1].

Environmental Monitoring and Food Safety Residue Analysis

The high purity (≥98%) and stability (≥4 years at -20°C) of Doxycycline-d3 hyclate make it a reliable internal standard for quantifying doxycycline residues in complex environmental matrices (e.g., wastewater, soil) and food products (e.g., fish, meat). Its use in LC-MS/MS methods ensures accurate and precise measurements for regulatory compliance and environmental risk assessment [1].

Longitudinal Research Studies and Multi-Center Clinical Trials

The exceptional long-term stability (≥4 years at -20°C) of Doxycycline-d3 hyclate ensures consistent internal standard performance over the entire duration of long-term research projects or multi-year clinical trials. This minimizes the need for frequent re-validation and re-procurement, reducing costs and eliminating a source of inter-batch variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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